2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
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Overview
Description
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established for synthesizing triazolopyrimidines . This tandem reaction involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis offers a scalable and efficient approach that can be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including:
Hydrogen–Deuterium Exchange: This reaction occurs under basic conditions, where a covalently bonded hydrogen atom is replaced by a deuterium atom.
Nucleophilic Addition: The compound reacts with C-nucleophiles under mild base-free conditions to form stable dihydro derivatives.
Common Reagents and Conditions
Hydrogen–Deuterium Exchange: NaOD in CD3OD solvent.
Nucleophilic Addition: Mild base-free conditions.
Major Products Formed
Hydrogen–Deuterium Exchange: Deuterated derivatives of the compound.
Nucleophilic Addition: Dihydro derivatives of triazolopyrimidines.
Scientific Research Applications
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of bioactive triazolopyrimidines with potential antibacterial, antifungal, antiviral, and anticancer activities.
Agriculture: It is used in the development of herbicidal and fungicidal agents.
Material Sciences: The compound is utilized in the synthesis of materials with specific properties for various applications.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with molecular targets and pathways. For instance, it undergoes hydrogen–deuterium exchange, which is used to characterize protein structure and protein–protein interactions . The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and pathways in biological systems .
Comparison with Similar Compounds
2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is compared with other similar compounds such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar scaffold and exhibit various biological activities.
Dihydro[1,2,4]triazolo[1,5-a]pyrimidines: These derivatives are formed through nucleophilic addition reactions and have similar bioactivities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
98968-32-2 |
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Molecular Formula |
C13H12N4O2S |
Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C13H12N4O2S/c1-8-10(18)14-12-15-13(16-17(12)11(8)19)20-7-9-5-3-2-4-6-9/h2-6,19H,7H2,1H3,(H,14,15,16,18) |
InChI Key |
ICYITPAFRGKCKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)O |
Origin of Product |
United States |
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